molecular formula C7H4BrN3O2 B13018997 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B13018997
M. Wt: 242.03 g/mol
InChI Key: MOOKIBJOWMZDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound featuring a fused imidazole and pyrazine ring system. The bromine substituent at the 3-position and carboxylic acid group at the 6-position render it a versatile intermediate in medicinal chemistry and organic synthesis. Its structural uniqueness enables applications in cross-coupling reactions, halogen bonding interactions, and drug discovery [1], [11].

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-10-6-2-9-4(7(12)13)3-11(5)6/h1-3H,(H,12,13)

InChI Key

MOOKIBJOWMZDEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors followed by bromination. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the cyclization can be promoted by tert-butyl hydroperoxide (TBHP) in ethyl acetate, leading to the formation of the imidazo[1,2-a]pyrazine core, followed by bromination to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The imidazo[1,2-a]pyrazine core can be further functionalized through cyclization reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Core Modifications

6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic Acid
  • Structure : Bromine at position 3 and carboxylic acid at position 6 (inverted compared to the target compound).
  • The σ-hole magnitude of bromine in this isomer is weaker than in the 3-bromo derivative, as observed in imidazo[1,2-b]pyridazine analogs [11].
  • Applications : Less explored in catalytic cross-coupling, possibly due to steric hindrance or electronic mismatches.
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid
  • Core Modification : Pyrazine ring replaced with pyridine.
  • Properties : Increased aromaticity and reduced nitrogen content alter solubility and reactivity. Pyridine derivatives often exhibit enhanced metabolic stability but lower polarity compared to pyrazine analogs [4].
  • Applications : Widely used in palladium-mediated couplings; e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate serves as a precursor for anti-parasitic agents [3], [21].

Substituent Variations

2-Methylimidazo[1,2-a]pyrazine-6-carboxylic Acid
  • Structure : Methyl group at position 2 instead of bromine.
  • Properties : Increased lipophilicity but reduced electrophilicity, limiting utility in cross-coupling. Lacks halogen bonding capability, making it less suitable for fragment-based drug discovery [9].
6-Bromo-3-ethylimidazo[1,2-a]pyrazine
  • Structure : Ethyl group at position 3 and bromine at position 4.
  • Properties : Steric bulk from the ethyl group may hinder regioselective reactions. Lower reactivity in Suzuki-Miyaura couplings compared to smaller substituents [12].

Functional Group Replacements

6-Bromoimidazo[1,2-a]pyrazin-2-amine
  • Structure : Carboxylic acid replaced with an amine group.
  • Properties : Enhanced basicity and hydrogen-bonding capacity. Such derivatives are pivotal in kinase inhibitor development but may exhibit reduced solubility [7].
Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate
  • Structure : Carboxylic acid esterified to improve cell permeability.
  • Properties : Esterification enhances bioavailability, making it a preferred prodrug form in antileishmanial agents [3], [21].

Cross-Coupling Efficiency

  • 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic Acid : Demonstrates high yield (>80%) in palladium-catalyzed amidation reactions, attributed to the electron-withdrawing carboxylic acid group activating the bromine for nucleophilic substitution [1].
  • Comparison with Pyridine Analogs : Pyridine-based bromides (e.g., 3-bromoimidazo[1,2-a]pyridine) require higher temperatures for comparable yields, suggesting pyrazine cores are more reactive under mild conditions [1], [3].

Halogen Bonding Potential

  • The σ-hole magnitude of bromine in 3-bromoimidazo[1,2-a]pyrazine is stronger than in imidazo[1,2-b]pyridazine derivatives due to the nitrogen lone pair orientation, making it superior for XB-mediated protein-ligand interactions [11].

Biological Activity

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly as an antibacterial and anticancer agent. This article delves into the compound's biological mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused imidazo-pyrazine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of approximately 278.49 g/mol. The unique structural features contribute to its distinct chemical reactivity and biological properties, making it an important scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity. Research indicates that this compound may function as an ATP mimic, inhibiting ATPase activity in certain bacterial systems like Helicobacter pylori .

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. It has been identified as a potential inhibitor of H. pylori, a gram-negative bacterium associated with gastric ulcers and cancers. In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyrazines can inhibit bacterial virulence by targeting components of the secretion apparatus .

Anticancer Activity

The compound also shows promise as an anticancer agent. Its structure allows it to interact with various biological macromolecules involved in cancer progression. For instance, it has been noted for its ability to inhibit key signaling pathways associated with tumor growth . The mechanism involves the disruption of protein interactions critical for cancer cell survival.

Case Studies and In Vitro Studies

  • Inhibition of H. pylori Virulence : A study identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics that inhibit the VirB11 ATPase in H. pylori. The lead compound showed an IC50 value of 7 µM, indicating effective inhibition .
  • Anticancer Mechanisms : Various studies have explored the structure-activity relationship (SAR) of imidazo[1,2-a]pyrazines. Compounds similar to this compound were found to disrupt critical pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine at 3-position; Carboxylic acid at 6-positionAntibacterial; Anticancer
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acidBromine at 6-position; Carboxylic acid at 2-positionLimited antibacterial activity
Imidazo[1,2-a]pyrazine derivativesVarying substitutions on the imidazo ringDiverse biological activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.